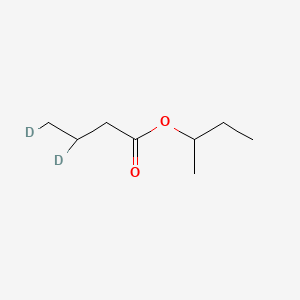

Sec-butyl butyrate-d2

Description

The Significance of Isotopic Labeling with Deuterium (B1214612) in Advanced Scientific Inquiry

Isotopic labeling with deuterium is a powerful technique used to trace the journey of molecules through chemical reactions and biological pathways. wikipedia.org By substituting hydrogen with deuterium, researchers can introduce a "heavy" label that can be detected and monitored using various analytical methods. wikipedia.org This approach is fundamental to several areas of scientific exploration:

Mechanistic and Kinetic Studies: The presence of deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. symeres.com By observing these changes, scientists can gain deep insights into reaction mechanisms and the step-by-step processes of chemical transformations. symeres.comthalesnano.com

Metabolic Pathway Elucidation: In drug metabolism studies, deuterium labeling allows for the precise tracking of how a drug molecule is processed within a biological system. symeres.com This helps in understanding metabolic pathways, bioavailability, and potential drug interactions. symeres.com

Analytical Standards: Deuterium-labeled compounds are extensively used as internal standards in mass spectrometry. thalesnano.comresearchgate.net Their chemical similarity to the non-labeled analyte ensures accurate quantification, while their distinct mass allows for clear differentiation. researchgate.net

Structural Determination: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium-labeled molecules provide crucial information for determining molecular structures. thalesnano.com The substitution of hydrogen with deuterium simplifies complex spectra, aiding in the assignment of signals and the elucidation of three-dimensional structures. uzh.ch

The primary methods for detecting deuterium labels are mass spectrometry, which distinguishes based on mass differences, and NMR spectroscopy, which detects atoms with different gyromagnetic ratios. wikipedia.org

Overview of Sec-butyl Butyrate (B1204436) and its Deuterated Analog, Sec-butyl Butyrate-d2, in Research Contexts

Sec-butyl butyrate is a butyrate ester formed from the reaction of butyric acid and sec-butanol. lookchem.comcymitquimica.com It is a colorless liquid with a characteristic fruity odor and finds applications as a flavoring agent and a solvent. lookchem.com In the realm of research, it serves as a reagent and an intermediate in the synthesis of other organic compounds. lookchem.com

This compound is the deuterated form of sec-butyl butyrate, where two hydrogen atoms have been replaced by deuterium. medchemexpress.com This isotopic labeling makes it a valuable tool for research purposes, particularly as an internal standard in analytical chemistry for the precise quantification of its non-deuterated counterpart. researchgate.netmedchemexpress.com

Interactive Data Table: Properties of Sec-butyl Butyrate and this compound

| Property | Sec-butyl Butyrate | This compound |

| CAS Number | 819-97-6 lookchem.com | 1335436-14-0 medchemexpress.com |

| Molecular Formula | C8H16O2 lookchem.com | C8H14D2O2 invivochem.com |

| Molecular Weight | 144.21 g/mol nih.gov | 146.22 g/mol medchemexpress.com |

| Appearance | Colorless liquid lookchem.comcymitquimica.com | - |

| Odor | Fruity lookchem.com | - |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

146.22 g/mol |

IUPAC Name |

butan-2-yl 3,4-dideuteriobutanoate |

InChI |

InChI=1S/C8H16O2/c1-4-6-8(9)10-7(3)5-2/h7H,4-6H2,1-3H3/i1D,4D |

InChI Key |

QJHDFBAAFGELLO-DRSKVUCWSA-N |

Isomeric SMILES |

[2H]CC([2H])CC(=O)OC(C)CC |

Canonical SMILES |

CCCC(=O)OC(C)CC |

Origin of Product |

United States |

Synthetic Pathways and Advanced Derivatization Methodologies for Sec Butyl Butyrate D2

Chemoenzymatic Synthesis Routes for Deuterium (B1214612) Incorporation

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create complex molecules. beilstein-journals.org Enzymes, particularly lipases, are highly effective for ester synthesis due to their mild reaction conditions and high specificity, which can be harnessed for deuterium labeling. redalyc.orgmdpi.com

Direct Esterification with Selectively Deuterated Butyric Acid or Sec-butanol Precursors

Direct esterification, commonly the Fischer-Speier esterification, is a fundamental method for producing esters. In the context of sec-butyl butyrate-d2, this reaction involves the acid-catalyzed condensation of butyric acid and sec-butanol, where one or both precursors are selectively deuterated. orgsyn.org The general reaction is performed by refluxing the alcohol and carboxylic acid with a strong acid catalyst like sulfuric acid.

The critical aspect of this pathway is the prior synthesis of the deuterated precursors. For instance, butyric acid-d2 can be synthesized via acid-catalyzed hydrogen-deuterium exchange, while deuterated sec-butanol can be prepared through the reduction of a corresponding ketone with a deuterium source. rice.edu Once the deuterated precursor is obtained with high isotopic purity, it can be used in the standard esterification reaction to yield the final deuterated ester.

Transesterification Processes Utilizing Deuterium-Enriched Substrates

Transesterification is an alternative enzymatic route where an existing ester reacts with an alcohol to exchange the alkoxy group, or with a carboxylic acid to exchange the acyl group (acidolysis). Lipases are excellent catalysts for such reactions. mdpi.com To synthesize this compound, one could employ two main transesterification strategies:

Alcoholysis: Reacting a simple, non-deuterated butyrate (B1204436) ester (e.g., methyl butyrate) with a deuterium-enriched sec-butanol (sec-butanol-dₓ) in the presence of a lipase (B570770). The enzyme facilitates the exchange of the methoxy (B1213986) group for the deuterated sec-butoxy group.

Acidolysis: Reacting a non-deuterated sec-butyl ester (e.g., sec-butyl acetate) with a deuterated butyric acid (butyric acid-d₂) catalyzed by a lipase.

These enzymatic processes are often carried out in organic solvents under mild conditions, which helps preserve the integrity of the deuterated label and can offer high selectivity. mdpi.comacs.org

Biocatalytic Esterification in Deuterated Solvent Systems for Stereospecific Labeling

Biocatalytic esterification using immobilized or free lipases provides a powerful method for synthesizing esters directly from an alcohol and a carboxylic acid. redalyc.orgnih.gov A key advantage of using enzymes is their inherent stereospecificity. When this reaction is conducted in a deuterated solvent system, such as deuterium oxide (D₂O) or deuterated organic solvents, deuterium can be incorporated into the final product. acs.orgacs.org

For the synthesis of this compound, the esterification of sec-butanol and butyric acid catalyzed by a lipase in a medium containing D₂O can facilitate hydrogen-deuterium exchange at specific, enzymatically activated positions. acs.orgacs.org This approach is particularly valuable for achieving stereospecific labeling, as the chiral environment of the enzyme's active site can differentiate between prochiral hydrogens, leading to a product with a defined stereochemical and isotopic configuration. The use of biphasic alginate beads to immobilize the lipase has been shown to be effective for esterification in aqueous media, a technique adaptable to deuterated systems. nih.gov

Classical Organic Synthesis Approaches for Deuterated Ester Analogs

Classical organic synthesis provides robust and scalable methods for producing deuterated compounds, relying on well-established reaction mechanisms without enzymatic catalysis.

Strategic Deuteration of Precursors for this compound

The cornerstone of classical synthesis for this compound is the efficient preparation of high-purity deuterated precursors: butyric acid-d2 and/or sec-butanol-d2. google.com Various methods have been developed for this purpose.

Deuterated Butyric Acid: A common method is acid-catalyzed hydrogen-deuterium exchange. This can be achieved by treating butyric acid with a deuterium source like deuterated sulfuric acid (D₂SO₄) in a deuterated solvent such as methanol-d4 (B120146) (CD₃OD) or deuterium oxide (D₂O). acs.org The acidic conditions facilitate the exchange of α-hydrogens for deuterium. Another route is the reduction of deuterated precursors, such as a deuterated nitrile. beilstein-journals.org

Deuterated Sec-butanol: Deuterated sec-butanol can be synthesized by the reduction of 2-butanone (B6335102) using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). Alternatively, direct H-D exchange on sec-butanol can be challenging, but methods developed for related tertiary alcohols, such as heating in mildly acidic D₂O under pressure, suggest potential pathways. rice.educdnsciencepub.com A Grignard reaction between a deuterated Grignard reagent and an aldehyde can also be employed. google.com

The following table summarizes selected methods for precursor deuteration.

Table 1: Synthetic Methods for Deuterated Precursors| Precursor | Method | Reagents | Key Features |

|---|---|---|---|

| Butyric Acid-d2 | Acid-Catalyzed H-D Exchange | Butyric acid, D₂SO₄, CD₃OD/D₂O | Efficient exchange of α-hydrogens. acs.org |

| Reduction of Precursors | Deuterated nitriles/aldehydes, reducing agents | Access to specifically labeled positions. beilstein-journals.org | |

| Sec-butanol-dₓ | Ketone Reduction | 2-butanone, LiAlD₄ | Provides deuterium at the carbinol position. rice.edu |

| Grignard Reaction | Deuterated Grignard reagent, aldehyde | Forms C-C bonds while introducing deuterium. google.com | |

| H-D Exchange | Alcohol, acidic D₂O, heat, pressure | Potential for exchange at various positions. cdnsciencepub.com |

Optimization of Reaction Conditions for Maximizing Deuterium Incorporation and Yield

To achieve high isotopic enrichment and chemical yield, reaction conditions for both precursor synthesis and the final esterification must be carefully optimized. The efficiency of deuterium incorporation is highly dependent on factors such as the isotopic purity of the reagents, reaction temperature, catalyst choice, and reaction time. google.comchemrxiv.org

Catalyst: In acid-catalyzed exchange reactions, the concentration of the acid catalyst (e.g., D₂SO₄) is a crucial parameter; higher concentrations can speed up the reaction but may also promote unwanted side reactions. For metal-catalyzed deuterations, the choice of ligand and metal center is critical for activity and selectivity. chemrxiv.org

Solvent: The choice of solvent is important. Using a deuterated solvent (e.g., D₂O, CD₃OD) as the deuterium source is a common and effective strategy. google.com

Reagent Purity: The isotopic abundance of the final product is directly related to the isotopic purity of the deuterated reagents used in the synthesis. google.com Using reagents with the highest available deuterium content is essential for producing highly deuterated products.

The following table outlines key parameters for optimization.

Table 2: Optimization Parameters for Deuteration Reactions| Parameter | Influence on Synthesis | Example Considerations |

|---|---|---|

| Temperature | Affects reaction rate and potential for side reactions/decomposition. | For H-D exchange, temperatures of 60-90°C are often used. acs.org Lowering temperature can reduce reactivity. chemrxiv.org |

| Catalyst Concentration | Influences reaction kinetics and selectivity. | Higher acid concentration (e.g., 20 wt% D₂SO₄) accelerates H-D exchange but may reduce overall deuteration efficiency. |

| Reaction Time | Determines the extent of completion for the exchange or reaction. | Reactions are often monitored by NMR to determine when equilibrium or completion is reached. acs.org |

| Solvent Choice | Can act as the deuterium source and affects solubility and reactivity. | D₂O and deuterated alcohols are common choices for providing the deuterium isotope. acs.orggoogle.com |

| Reagent Ratio | The molar ratio of the deuterium source to the substrate impacts the statistical distribution of deuterium. | A high molar excess of the deuterated reagent (e.g., D₂O) is used to drive the equilibrium towards the deuterated product. cdnsciencepub.com |

Chromatographic and Spectroscopic Techniques for Purity Assessment and Isotopic Characterization

The rigorous assessment of this compound, a deuterated isotopologue of sec-butyl butyrate, relies on a combination of advanced chromatographic and spectroscopic techniques. These methods are essential for determining the chemical purity of the compound, as well as for verifying the precise location and level of deuterium incorporation.

Gas chromatography (GC) is a primary technique for assessing the chemical purity of volatile compounds like this compound. When coupled with a flame ionization detector (FID), GC can effectively separate the deuterated ester from any unreacted starting materials, byproducts, or other impurities. The retention time of this compound would be nearly identical to its non-deuterated counterpart, sec-butyl butyrate, due to their similar chemical properties. However, high-resolution GC columns can sometimes achieve separation of isotopologues.

For definitive identification and isotopic characterization, mass spectrometry (MS) coupled with GC (GC-MS) is indispensable. The mass spectrum of this compound will exhibit a molecular ion peak (M+) that is shifted by two mass units compared to the non-deuterated compound. For instance, if the deuterium is on the sec-butyl group, the molecular weight will be higher. Fragmentation patterns observed in the mass spectrum can further elucidate the position of the deuterium atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed structural information and confirms the site of deuteration. In the ¹H NMR spectrum of this compound, the signal corresponding to the proton that has been replaced by deuterium will be absent or significantly diminished. Conversely, the ²H NMR spectrum will show a signal at the chemical shift corresponding to the deuterium's location, providing unambiguous evidence of its incorporation.

Infrared (IR) spectroscopy can also offer evidence of deuteration. The C-D (carbon-deuterium) stretching vibrations appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). The presence of a C-D absorption band and a corresponding decrease in the intensity of a C-H band can indicate successful deuteration.

The combination of these techniques provides a comprehensive profile of this compound, ensuring its suitability for use in various research applications where isotopic labeling is required.

Table 1: Key Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Expected Observations for this compound |

| Gas Chromatography (GC) | Purity Assessment | A primary peak corresponding to the compound, separated from impurities. Retention time will be very similar to the non-deuterated analog. |

| Mass Spectrometry (MS) | Isotopic Confirmation and Molecular Weight Determination | Molecular ion peak shifted by +2 m/z units compared to the non-deuterated compound. Fragmentation pattern confirms the location of the deuterium. |

| ¹H Nuclear Magnetic Resonance (NMR) | Structural Elucidation and Confirmation of Deuteration Site | Absence or significant reduction of the proton signal at the site of deuteration. |

| ²H Nuclear Magnetic Resonance (NMR) | Direct Detection of Deuterium | A signal at the chemical shift corresponding to the position of the deuterium atom. |

| Infrared (IR) Spectroscopy | Functional Group Analysis and Evidence of Deuteration | Presence of a C-D stretching vibration band (approx. 2100-2200 cm⁻¹). |

Advanced Analytical Applications of Sec Butyl Butyrate D2 in Quantitative and Qualitative Research

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry, a cornerstone of modern analytical science, benefits significantly from the use of isotopically labeled internal standards. Sec-butyl butyrate-d2, with its specific mass difference from its unlabeled counterpart, is an ideal candidate for a range of MS-based applications.

Role as an Internal Standard in Quantitative Chemical Analysis (e.g., GC-MS, LC-MS)

In quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), accuracy and precision are paramount. Deuterated compounds, such as this compound, serve as superior internal standards. texilajournal.com Because they share nearly identical chemical and physical properties with the analyte of interest (the unlabeled sec-butyl butyrate), they co-elute during chromatographic separation and exhibit similar ionization efficiencies in the mass spectrometer's ion source. scioninstruments.com This co-behavior allows the deuterated standard to effectively compensate for variations in sample preparation, injection volume, and instrument response, which can arise from matrix effects or instrument drift. texilajournal.com

When a known amount of this compound is added to a sample, the ratio of the mass spectrometric signal of the analyte to the signal of the internal standard is used for quantification. This ratiometric measurement is significantly more robust and reproducible than relying on the absolute signal of the analyte alone. For example, in the analysis of short-chain fatty acid esters in complex biological matrices, deuterated internal standards have been shown to yield excellent linearity and recovery. nih.govresearchgate.net

Table 1: Representative Validation Data for a Quantitative GC-MS Method Using a Deuterated Ester Internal Standard

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Recovery | 95-117% |

| Precision (RSD) | 1-4.5% |

| Limit of Detection (LOD) | Sub-nanogram levels |

| Limit of Quantitation (LOQ) | Low nanogram levels |

| This table presents typical performance characteristics for quantitative methods using deuterated ester internal standards, illustrating the high quality of data achievable. nih.govresearchgate.net |

Application in Isotope Dilution Mass Spectrometry (IDMS) for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for chemical measurement due to its high accuracy and precision. nih.gov The technique involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample. After allowing the standard to equilibrate with the endogenous analyte, the mixture is analyzed by mass spectrometry. By measuring the altered isotopic ratio of the analyte, its original concentration can be determined with a high degree of accuracy.

The use of a deuterated standard like this compound is particularly advantageous in IDMS for trace analysis. researchgate.net Its distinct mass ensures that its signal is clearly resolved from that of the unlabeled analyte, minimizing spectral interference. This approach has been successfully applied to the quantification of a wide range of molecules, including fatty acids and their esters in complex biological samples. nih.govnih.gov The high sensitivity of modern mass spectrometers, combined with the precision of IDMS, allows for the accurate measurement of analytes at very low concentrations.

Elucidation of Fragmentation Mechanisms through Deuterium (B1214612) Labeling

Understanding the fragmentation pathways of molecules in a mass spectrometer is crucial for structural elucidation. Deuterium labeling is a powerful tool for this purpose. lumiprobe.comacanthusresearch.comnih.gov By strategically placing deuterium atoms within a molecule, chemists can trace the origins of fragment ions.

In the case of this compound, the position of the deuterium atoms (in this instance, on the butyrate (B1204436) moiety) would provide clear insights into its electron ionization (EI) fragmentation. The mass spectrum of unlabeled butyl butyrate exhibits characteristic fragmentation patterns, including α-cleavage and McLafferty rearrangements. ccsenet.orgresearchgate.net

For sec-butyl butyrate, key fragmentation pathways would include:

Loss of the sec-butoxy radical (-•OCH(CH₃)CH₂CH₃): This would lead to the formation of the butyryl cation (C₄H₇O⁺).

Loss of butene (C₄H₈) via McLafferty rearrangement: This would result in a protonated butyric acid fragment ion.

Cleavage within the sec-butyl group: This would produce various smaller hydrocarbon fragments.

With this compound, if a fragment ion retains the deuterium label, it confirms that the butyrate portion of the molecule is part of that fragment. Conversely, if a fragment appears at the same mass-to-charge ratio (m/z) as in the unlabeled compound, it indicates that the fragment originates from the sec-butyl group. This precise tracking of atoms allows for the unambiguous determination of fragmentation mechanisms. cdnsciencepub.comresearchgate.net

Table 2: Predicted Key Fragment Ions in the EI-MS of Sec-butyl Butyrate and this compound

| Fragmentation Process | Unlabeled sec-butyl butyrate (m/z) | This compound (m/z) | Interpretation |

| Molecular Ion | 144 | 146 | Confirms the mass of the deuterated compound. |

| Acylium Ion | 71 | 73 | Indicates the butyryl group retains the deuterium. |

| McLafferty Rearrangement | 88 | 90 | Shows the formation of protonated (deuterated) butyric acid. |

| Loss of Alkene | 57 | 57 | Suggests fragmentation of the sec-butyl group. |

| This table illustrates how deuterium labeling can be used to differentiate fragmentation pathways based on the mass shifts of the resulting ions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Enriched Systems

NMR spectroscopy is an unparalleled technique for determining molecular structure and dynamics. The introduction of deuterium provides unique opportunities for specialized NMR experiments.

Utilization of Deuterium (²H) NMR for Molecular Structure and Dynamics Studies

While proton (¹H) NMR is the most common NMR technique, deuterium (²H) NMR offers distinct advantages, particularly in the study of molecular dynamics and order. utoronto.ca The ²H nucleus has a quadrupole moment, and its relaxation properties are sensitive to the local electronic environment and molecular motion. By observing the ²H NMR spectrum of this compound, one could study the mobility of the butyrate chain specifically.

Furthermore, ²H NMR can be used to confirm the site of deuteration. fu-berlin.deacs.org The chemical shift in the ²H spectrum would correspond to the position of the deuterium atoms on the butyrate moiety. The simplicity of the ²H spectrum, often with fewer signals than the ¹H spectrum, can be advantageous in complex molecules.

Multi-Nuclear NMR Approaches for Isotopic Purity and Site-Specificity Verification

To ensure the reliability of quantitative studies using deuterated standards, it is essential to verify their isotopic purity and the specific location of the deuterium atoms. Multi-nuclear NMR spectroscopy, including ¹H, ²H, and ¹³C NMR, is the definitive method for this characterization. ansto.gov.au

A combination of ¹H and ²H NMR can be used to accurately determine the degree of deuteration. bwise.krnih.gov In the ¹H NMR spectrum of this compound, the signal corresponding to the deuterated position on the butyrate chain would be significantly diminished in intensity. Quantitative NMR (qNMR) techniques can be employed to compare the integral of this residual proton signal to the integrals of other non-deuterated protons in the molecule, thereby calculating the isotopic enrichment. acanthusresearch.comresearchgate.net

Conversely, the ²H NMR spectrum provides a direct signal from the deuterium atoms. tcichemicals.com The presence of a signal at the expected chemical shift confirms the site of labeling. Furthermore, high-resolution ¹³C NMR can also reveal the presence of deuterium through isotopic effects on the carbon chemical shifts (an upfield shift) and changes in signal multiplicity due to C-D coupling. organicchemistrydata.org

Table 3: Representative Multi-Nuclear NMR Data for Isotopic Purity Assessment of this compound

| Nucleus | Technique | Observation | Interpretation |

| ¹H | qNMR | Reduced integral for the α-butyrate protons. | Allows for the calculation of isotopic enrichment. |

| ²H | Direct | Signal at the chemical shift corresponding to the α-butyrate position. | Confirms the site of deuteration. |

| ¹³C | High-Resolution | Upfield shift and altered multiplicity for the α-butyrate carbon. | Provides further evidence of the location and extent of deuteration. |

| This table outlines a multi-nuclear NMR approach to fully characterize the isotopic labeling of this compound. rsc.org |

Chromatographic Techniques Coupled with Advanced Detection Modalities

The primary application of this compound is as an internal standard in chromatographic methods to ensure the accuracy and reliability of quantitative measurements. medchemexpress.cominvivochem.com Its utility is most pronounced when paired with mass spectrometric detection, which can easily differentiate between the deuterated standard and the native analyte.

In gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), this compound is instrumental for accurate quantification of volatile and semi-volatile compounds. When added to a sample at a known concentration, it experiences the same sample preparation and injection variability as the target analyte. mdpi.com By calculating the ratio of the analyte's response to the internal standard's response, analysts can correct for losses during extraction and inconsistencies in injection volume, thereby improving the precision of the results. researchgate.net

The use of deuterated standards is particularly crucial for the analysis of short-chain fatty acids (SCFAs) and their esters in complex biological matrices. mdpi.comresearchgate.net A GC-MS method for quantifying SCFAs using deuterated internal standards demonstrated excellent linearity, recovery, and reproducibility. researchgate.net While specific research detailing this compound is limited, the performance data from analogous deuterated standards in GC-MS analysis highlights the effectiveness of this approach. For instance, methods using deuterated standards for SCFA analysis have shown excellent linearity with correlation coefficients (R²) greater than 0.99, good recovery rates, and high reproducibility. researchgate.net

Below is a table representing typical validation data for the quantification of short-chain fatty acids using a GC-MS method with deuterated internal standards, illustrating the performance metrics that can be expected when using a compound like this compound.

| Analyte | Linearity (R²) | Recovery Rate (%) | Reproducibility (RSD %) |

| Acetic acid | > 0.99 | 98 - 110 | 1.5 - 3.0 |

| Propionic acid | > 0.99 | 95 - 115 | 2.0 - 4.5 |

| Butyric acid | > 0.99 | 97 - 112 | 1.8 - 4.0 |

| This table presents representative data for the performance of deuterated internal standards in the GC-MS analysis of short-chain fatty acids, based on findings for analogous compounds. researchgate.net |

For non-volatile or thermally labile compounds, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. The use of deuterated internal standards like this compound is critical for correcting matrix effects, which are a common source of error in LC-MS analysis. nih.gov Matrix effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Since the deuterated internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, allowing for accurate measurement. nih.gov

In some applications, derivatization is employed to improve the chromatographic retention and ionization efficiency of analytes. For example, in the analysis of methylmalonate, derivatization to form butyl esters, coupled with the use of a deuterated internal standard, significantly enhanced sensitivity in LC-MS/MS analysis. nih.gov Research on the analysis of various substances in food packaging using isotope dilution with deuterated compounds in GC-MS/MS has demonstrated high accuracy, with recoveries typically between 70-120% and relative standard deviations (RSDs) below 15%. au.dk Similar performance is expected in LC-MS/MS applications.

The following table shows typical performance data for methods employing deuterated internal standards in LC-MS/MS, indicating the level of accuracy and precision achievable with this compound.

| Parameter | Performance Metric |

| Linearity (R²) | > 0.998 |

| Recovery (%) | 81.66 – 110.31 |

| Intra-day Precision (CV%) | 0.06 – 6.38 |

| Inter-day Precision (CV%) | 0.20 – 6.82 |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| This table illustrates typical validation results for LC-MS/MS methods using deuterated internal standards, based on published data for analogous compounds. rsc.org |

Mechanistic and Kinetic Investigations Employing Deuterium Isotope Effects with Sec Butyl Butyrate D2

Elucidation of Chemical Reaction Mechanisms through Kinetic Isotope Effects (KIEs)

No specific research data is available for sec-butyl butyrate-d2 in this context.

Primary and Secondary Deuterium (B1214612) Isotope Effects in Ester Hydrolysis and Formation

No specific research data is available for this compound in this context.

Isotopic Probing of Catalytic Reaction Pathways and Rate-Determining Steps

No specific research data is available for this compound in this context.

Deuterium Labeling in Studies of Molecular Rearrangements and Intramolecular Processes

No specific research data is available for this compound in this context.

Applications of Sec Butyl Butyrate D2 As an Isotopic Tracer Across Diverse Research Disciplines

Biochemical and Metabolic Pathway Elucidation

The use of stable isotopes is a cornerstone of modern metabolic research. Introducing a labeled compound like sec-butyl butyrate-d2 into a biological system allows for the detailed mapping of its journey, from initial uptake to its transformation into various metabolites.

Tracing of Metabolites and Their Transformation in In Vitro Biological Systems

In vitro biological systems, such as cell cultures or isolated organelles, provide a controlled environment to study molecular transformations. This compound can be introduced as a substrate to trace the metabolic fate of the butyrate (B1204436) and sec-butanol moieties. Upon enzymatic hydrolysis, the deuterated butyrate or sec-butanol enters respective metabolic pathways. For example, the labeled butyrate could be tracked as it is converted into butyryl-CoA and subsequently enters fatty acid metabolism or other cellular processes. nih.gov

This method allows researchers to distinguish the metabolic flux originating from the exogenous deuterated ester from the endogenous, unlabeled pools of the same metabolites. By using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can identify and quantify the downstream products that retain the deuterium (B1214612) label, thereby mapping the specific pathways involved and measuring their activity under various conditions. Stable isotope tracers are essential for adding biochemical resolution to metabolomics analyses, as they can distinguish between different metabolic pathways that converge on a single metabolite.

Investigation of Esterase Activity and Substrate Specificity in Enzymatic Studies (e.g., Monascus sp.)

Isotopically labeled substrates are invaluable for detailed investigations of enzyme kinetics and mechanisms. This compound can be used to probe the activity and substrate specificity of esterases, which are enzymes that hydrolyze esters. While specific studies on Monascus sp. esterase using this particular deuterated substrate are not prominent in the literature, the methodology is broadly applicable. In a typical assay, an esterase from a source like Monascus sp. would be incubated with this compound.

The rate of hydrolysis can be precisely measured by quantifying the appearance of the deuterated products (sec-butanol-d2 and butyric acid, or sec-butanol and butyric acid-d2, depending on the labeling pattern) over time using mass spectrometry. This approach offers high sensitivity and specificity compared to colorimetric assays that rely on chromogenic substrates like 4-nitrophenyl butyrate. medchemexpress.com Furthermore, studying the kinetic isotope effect by comparing the reaction rates of the deuterated and non-deuterated sec-butyl butyrate can provide insights into the reaction's rate-determining steps and the transition state of the enzymatic hydrolysis.

Isotopic Labeling for Biosynthesis Pathway Analysis in Microbial and Plant Systems

Isotopic tracers are fundamental tools for deciphering the complex biosynthetic pathways in microorganisms and plants. nih.govnih.gov While research has more commonly employed 13C or 14C labels for tracing carbon backbones, deuterated compounds offer complementary information. For instance, in engineered microbial systems like E. coli or Clostridium species designed to produce esters, this compound could be used in reverse. nih.gov By providing labeled precursors like deuterated butanol or butyric acid, researchers can confirm their incorporation into the final ester product, validating the activity of the engineered pathway.

In plant science, stable isotope labeling is used to trace the synthesis of hormones and secondary metabolites. nih.gov For example, studies on the biosynthesis of phenolic acids in Salvia miltiorrhiza have used 13C-labeled phenylalanine to trace the origin of complex molecules. nih.gov Similarly, providing a plant with a deuterated precursor can help elucidate how it is metabolized and incorporated into the plant's chemical repertoire. This technique allows for the mapping of carbon flow and the identification of key enzymatic steps, which is critical for metabolic engineering efforts aimed at enhancing the production of valuable plant-derived compounds. nih.govpnas.org

Environmental Transformation and Degradation Studies

Understanding how chemical compounds transform and degrade in the environment is crucial for assessing their persistence and potential impact. Deuterated esters serve as excellent tools for these investigations, allowing for the differentiation between biotic (microbial) and abiotic (chemical) degradation processes.

Isotopic Tracing for Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves chemical processes like hydrolysis or photolysis that break down a compound without microbial intervention. Using a deuterated tracer allows researchers to study these processes in complex environmental matrices like soil or water. The principles are well-illustrated by studies on other deuterated esters, such as di(2-ethylhexyl) phthalate (B1215562) (d-DEHP). In these experiments, a known amount of the deuterated compound is introduced into a sterilized environmental sample (e.g., sterilized house dust on carpet). rsc.orgnih.gov

The sample is incubated under controlled conditions (e.g., high humidity), and the decrease in the concentration of the deuterated ester is measured over time. nih.gov This loss is attributed solely to abiotic processes. Such studies have shown that abiotic hydrolysis can significantly contribute to the degradation of esters in environments with sufficient moisture. rsc.orgnih.gov Dual stable isotope analysis, examining both hydrogen (δ²H) and carbon (δ¹³C) fractionation, can further help identify the specific chemical reaction mechanisms, such as CO bond cleavage during hydrolysis. nih.gov

Table 1: Abiotic Degradation of Deuterated Di(2-ethylhexyl) Phthalate (d-DEHP) in House Dust at 100% Relative Humidity This table presents findings from an analogous study on a different deuterated ester to illustrate the application.

| Time Point | Mean Percent Decrease in d-DEHP (± Standard Error) | Statistical Significance (p-value) |

| Week 1 | 10.1% (±1.1%) to 69.6% (±4.8%) | 0.03 |

| Week 3 | 27.2% (±1.4%) to 52.0% (±2.1%) | 0.008 |

| Data sourced from studies on d-DEHP degradation in dust samples from four different sites. rsc.orgnih.gov |

Biotransformation Studies of Deuterated Esters in Environmental Samples

To isolate the effects of microbial action, researchers compare the degradation of the deuterated ester in sterile versus non-sterile environmental samples. This approach has been effectively used to study the biotransformation of phthalate esters in house dust. rsc.orgnih.gov By spiking both sterile and non-sterile dust samples with d-DEHP and incubating them under identical conditions, the difference in degradation between the two setups reveals the contribution of microorganisms. rsc.orgutoronto.ca

Metatranscriptomic analysis can be coupled with these experiments to identify the specific microorganisms (e.g., fungi) and the expressed genes (e.g., for hydrolysis or β-oxidation) responsible for the degradation. nih.gov These studies have confirmed that microbial communities in environmental samples are capable of breaking down esters, and this biotic process occurs alongside abiotic degradation. rsc.orgnih.gov

Table 2: Biotic vs. Abiotic Degradation of Deuterated Di(2-ethylhexyl) Phthalate (d-DEHP) After Three Weeks This table presents findings from an analogous study on a different deuterated ester to illustrate the application.

| Degradation Process | Mean Percent Decrease in d-DEHP (± Standard Error) | Statistical Significance (p-value) |

| Abiotic (Sterile) | 27.2% (±1.4%) to 52.0% (±2.1%) | 0.008 |

| Biotic (Microbial) | 1.7% (±3.9%) to 10.3% (±4.5%) | 0.044 |

| Data sourced from studies on d-DEHP degradation in dust samples from four different sites. The biotic value represents the additional degradation observed in non-sterile samples compared to sterile ones. rsc.orgnih.gov |

Assessment of Isotope Fractionation in Geochemical and Environmental Processes

Isotope geochemistry and environmental science utilize stable isotopes to trace the origins, transport, and fate of substances in the environment. fiveable.mefiveable.me Isotope fractionation, the partitioning of isotopes during physical or chemical processes, is a key principle. Processes like evaporation, condensation, and biodegradation often favor one isotope over another, leading to a measurable change in the isotopic ratio of the remaining material. epa.govenviro.wiki

Deuterated organic compounds like this compound can be employed as tracers to study these phenomena. For instance, in hydrogeology, deuterated water (D₂O) is used as a conservative tracer to determine groundwater transport velocities and pathways. usgs.govresearchgate.net Similarly, a labeled organic ester could be used to track the movement and degradation of organic pollutants in soil and water.

When a contaminant is biodegraded, microorganisms often break bonds involving the lighter isotope (e.g., ¹H) more readily than those with the heavier isotope (e.g., ²H). This results in the remaining pool of the contaminant becoming enriched in the heavier isotope. By measuring the change in the isotopic ratio of a contaminant plume over time and distance, scientists can quantify the extent of natural attenuation. epa.govacs.org

In a hypothetical scenario, if sec-butyl butyrate were identified as an environmental contaminant, introducing a known quantity of this compound would allow researchers to:

Trace Transport Pathways: Monitor the movement of the contaminant through groundwater or soil.

Quantify Degradation: Distinguish between concentration decreases due to degradation versus simple dilution or dispersion. enviro.wiki

Elucidate Degradation Mechanisms: Different degradation pathways can result in different fractionation patterns, providing clues about the specific biochemical reactions taking place. epa.gov

The table below illustrates the type of data generated in such a study, showing how the isotopic ratio of a hypothetical contaminant changes as it undergoes degradation.

Table 1: Illustrative Isotope Fractionation During Biodegradation

| Monitoring Well | Distance from Source (m) | Contaminant Concentration (mg/L) | Isotopic Ratio (δ²H ‰) |

| MW-1 | 0 | 100 | -150 |

| MW-2 | 50 | 45 | -110 |

| MW-3 | 100 | 15 | -60 |

| MW-4 | 150 | 2 | +10 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Food Science and Flavor Chemistry Research

In food science, stable isotope analysis is a cornerstone for verifying authenticity and understanding the origins of flavors. elementar.comthermofisher.com The unique isotopic "fingerprint" of a compound can reveal its geographical origin and whether it was produced naturally or synthetically. foodauthenticity.global

Isotopic Labeling for Authenticity and Origin Determination of Flavor Compounds

Many valuable flavor compounds, including esters like sec-butyl butyrate, are produced both naturally by fruits and microorganisms and synthetically in industrial processes. Synthetic versions are often cheaper, leading to economically motivated adulteration. Isotope Ratio Mass Spectrometry (IRMS) can distinguish between natural and synthetic sources by measuring the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H). foodauthenticity.globalfrontiersin.org

In these analytical methods, a deuterated internal standard is crucial for accurate quantification. nih.govscioninstruments.com this compound is an ideal internal standard for the analysis of its non-labeled counterpart for several reasons:

Chemical Similarity: It behaves almost identically to the target analyte during sample preparation and chromatographic separation. scioninstruments.com

Mass-Spectrometric Distinction: It is easily distinguished by a mass spectrometer due to its higher mass, ensuring it doesn't interfere with the measurement of the natural analyte. nih.gov

Correction for Variability: It corrects for variations in sample extraction, injection volume, and instrument response, significantly improving the precision and accuracy of the results. scioninstruments.com

The process involves adding a precise amount of this compound to a food sample. The sample is then analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the instrumental response of the natural sec-butyl butyrate to the known concentration of the deuterated standard, a precise quantification can be made. mdpi.commdpi.com This value can then be compared to databases of authentic samples to verify the product's label claims. frontiersin.org

Elucidation of Aroma Compound Formation Pathways in Fermentation and Food Processing

Esters are key aroma compounds in fermented foods and beverages like wine, beer, and cheese. They are primarily formed by yeast and bacteria during fermentation. ntnu.no Understanding the biochemical pathways that produce these esters is essential for controlling and optimizing the flavor profile of the final product.

Isotope labeling is a powerful technique for tracing these metabolic pathways. oup.comcore.ac.uk By introducing a labeled precursor (a molecule that is converted into the final product) into the fermentation medium, researchers can follow the label as it is incorporated into various aroma compounds.

For example, to study the formation of sec-butyl butyrate, one could introduce labeled sec-butanol or labeled butyric acid into a fermentation. However, to precisely trace the esterification reaction itself, this compound can be used in isotopic filiation experiments. researchgate.net These studies can reveal:

Enzymatic Activity: The specific enzymes responsible for ester synthesis, such as alcohol acyltransferases (AATs), can be identified. ntnu.no

Metabolic Flux: The rate at which precursors are converted into esters can be quantified, showing how different fermentation conditions (e.g., temperature, nutrient availability) affect aroma production. researchgate.net

Reaction Mechanisms: Isotopic labeling has been used to confirm the mechanism of esterification, showing that the oxygen atom in the ester linkage comes from the alcohol, not the carboxylic acid. ntnu.nooperachem.com

The table below provides an example of how labeled precursors could be used to track the formation of different volatile compounds during a model fermentation process.

Table 2: Example of Isotopic Tracer Use in a Fermentation Study

| Labeled Precursor Added | Volatile Compound Measured | Isotopic Enrichment (%) | Inferred Pathway Activity |

| [¹³C]-Leucine | Isoamyl acetate (B1210297) | 75 | High |

| [¹³C]-Leucine | Isovaleric acid | 20 | Moderate |

| [d₄]-Ethanol | Ethyl butyrate | 90 | High |

| [d₄]-Ethanol | Ethyl hexanoate | 85 | High |

This table is illustrative, demonstrating the principle of using labeled compounds to study metabolic pathways. Data is not specific to this compound.

Computational and Theoretical Chemistry Studies on Deuterated Esters

Quantum Mechanical Calculations of Isotope Effects and Spectroscopic Properties

Quantum mechanical (QM) calculations are fundamental to understanding how the substitution of a hydrogen atom with a deuterium (B1214612) atom alters the properties of a molecule like sec-butyl butyrate (B1204436). The primary difference between hydrogen and deuterium is mass, which leads to changes in vibrational frequencies and zero-point energies (ZPEs), collectively known as isotope effects.

Density Functional Theory (DFT) is a widely used QM method for these investigations. By calculating the harmonic vibrational frequencies of both the standard (undeuterated) and the deuterated ester, the effect of isotopic substitution on the infrared (IR) spectrum can be predicted. The heavier deuterium atom leads to a decrease in the vibrational frequency of the C-D bond compared to the C-H bond. This shift is a direct consequence of the relationship between frequency, reduced mass, and the force constant of the bond. github.iosu.se

Table 1: Illustrative Calculated Vibrational Frequency Shifts in a Generic Ester Upon Deuteration

| Vibrational Mode | Typical H-Isotopologue Frequency (cm⁻¹) | Predicted D-Isotopologue Frequency (cm⁻¹) |

| C-H Stretch (sec-butyl) | ~2960 | ~2140 (C-D Stretch) |

| CH₂ Bend | ~1465 | Lower frequency shift |

| CH₃ Bend | ~1380 | Lower frequency shift |

Note: This table is illustrative and based on general principles of vibrational spectroscopy and QM calculations on similar molecules. researchgate.netresearchgate.net The exact frequencies for sec-butyl butyrate-d2 would require specific DFT calculations.

Furthermore, QM methods can predict kinetic isotope effects (KIEs). The a-deuterium KIE, where deuterium is placed on the carbon atom undergoing a change in hybridization during a reaction (e.g., the carbonyl carbon in ester hydrolysis), can reveal details about the transition state structure. nih.gov A study on the hydrolysis of a peptidyl-tRNA mimic showed that an α-deuterium substitution led to an inverse KIE (kH/kD < 1), suggesting a transition state with increased sp³ character at the carbonyl carbon. nih.gov Similarly, calculations on the solvolysis of methyl-d3 esters have been used to rationalize observed inverse KIEs by considering the stiffening of out-of-plane vibrations in the transition state. cdnsciencepub.com

Molecular Dynamics Simulations of Deuterated Sec-butyl Butyrate in Various Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior in different environments, such as in solution or at interfaces. For this compound, MD simulations can elucidate how deuteration affects its structural dynamics, solvation, and interactions with other molecules.

While specific MD simulations on this compound are not prominently featured in the literature, studies on similar esters provide a framework for what could be investigated. For example, MD simulations have been used to study the behavior of butyl butyrate in different contexts, such as its interaction with enzymes or its properties as a solvent. researchgate.netresearchgate.net A simulation of ethyl acetate (B1210297) in water-ethanol mixtures revealed preferential solvation by ethanol, which influences its hydrolysis rate. researchgate.net

For this compound, an MD simulation would typically involve the following steps:

Force Field Parameterization: A classical force field (e.g., OPLS, AMBER, CHARMM) is chosen to describe the potential energy of the system. The parameters for the deuterated species would be very similar to the hydrogenated form, with the primary change being the atomic mass of the deuterium atom.

System Setup: The this compound molecule is placed in a simulation box, surrounded by solvent molecules (e.g., water, ethanol) or other relevant molecules to mimic a specific environment.

Simulation Run: The simulation is run for a sufficient length of time (nanoseconds to microseconds) to allow the system to equilibrate and to sample a representative range of molecular conformations and interactions.

From the simulation trajectory, various properties can be analyzed:

Solvation Structure: The radial distribution function (RDF) can be calculated to understand how solvent molecules arrange around the ester. This can reveal differences in hydrogen bonding or hydrophobic interactions due to the subtle electronic effects of deuteration.

Molecular Conformation: The distribution of dihedral angles within the this compound molecule can be monitored to see if deuteration influences its conformational preferences.

Dynamical Properties: Properties like the diffusion coefficient and rotational correlation time can be calculated to determine if the increased mass due to deuteration significantly slows down the molecule's movement in a given medium.

Table 2: Representative Data from a Hypothetical MD Simulation of this compound in Water

| Property | Non-deuterated Sec-butyl butyrate | This compound |

| Diffusion Coefficient (10⁻⁵ cm²/s) | ~1.5 | Slightly lower than non-deuterated |

| Average Number of Water Molecules in First Solvation Shell | ~25 | ~25 (expected to be very similar) |

| Rotational Correlation Time (ps) | ~10 | Slightly higher than non-deuterated |

Note: This table presents hypothetical, illustrative data based on principles of molecular dynamics and results from simulations of similar small organic molecules. nih.govoup.comnih.gov

Theoretical Modeling of Reaction Pathways and Transition States Involving Deuterium

Theoretical modeling of reaction pathways is crucial for understanding the detailed mechanism of chemical transformations, such as the hydrolysis of esters. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). The inclusion of deuterium in these models allows for the direct calculation of KIEs and provides a deeper understanding of the reaction mechanism.

For the hydrolysis of this compound, a key reaction would be the nucleophilic attack of water or a hydroxide (B78521) ion at the carbonyl carbon. Computational methods like DFT can be used to locate the geometry of the transition state for this process. nih.gov The structure of the TS provides information about the extent of bond-making and bond-breaking at the "pinnacle" of the reaction energy profile.

A study on the uncatalyzed hydrolysis of a model ester found that the transition state closely resembled a tetrahedral intermediate, with the bond to the attacking nucleophile almost fully formed. nih.gov For a similar reaction involving this compound, theoretical modeling could compare the transition state structures for the deuterated and non-deuterated species.

Table 3: Illustrative Transition State Properties for the Hydrolysis of a Model Ester

| Property | Reactant | Transition State |

| C=O Bond Length (Å) | 1.21 | 1.39 |

| C-Nucleophile Distance (Å) | > 3.0 | 1.61 |

| C-Leaving Group Bond Length (Å) | 1.35 | 1.36 |

| Hybridization of Carbonyl Carbon | sp² | ~sp³ |

Source: Adapted from data on a model peptidyl-tRNA mimic. nih.gov These values illustrate the significant geometric changes that occur upon reaching the transition state.

The vibrational frequencies of the transition state are also calculated. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-O bond and formation of the C-nucleophile bond). By comparing the ZPEs of the reactants and the transition states for both the deuterated and non-deuterated systems, the KIE can be calculated directly from first principles. This theoretical KIE can then be compared with experimental values to validate the proposed mechanism. For example, theoretical studies on the deacylation of acyl-papains have used such models to conclude that the isotope effect originates from a single proton transfer in the transition state. nih.gov

Future Research Directions and Emerging Avenues for Sec Butyl Butyrate D2 Chemistry

Development of Novel and Highly Selective Synthetic Routes for Site-Specific Deuteration

The synthesis of Sec-butyl butyrate-d2, where two deuterium (B1214612) atoms are specifically located, necessitates advanced chemical strategies. Future research is poised to move beyond traditional methods towards more sophisticated and efficient catalytic systems that offer high regioselectivity and yield. The development of such methods is crucial for making deuterated compounds more accessible for research and industrial applications. snnu.edu.cn

Emerging strategies for the site-selective deuteration of aliphatic esters like sec-butyl butyrate (B1204436) include:

Transition-Metal Catalysis: Iridium, ruthenium, and palladium-based catalysts have shown remarkable efficacy in directing hydrogen isotope exchange (HIE) reactions. rsc.org For this compound, research could focus on designing catalysts that selectively activate the C-H bonds at a specific position on the butyrate chain. For example, a copper-catalyzed deacylative deuteration of ketone precursors could be a viable route. nih.gov

Photocatalysis and Electrocatalysis: These methods offer mild and sustainable alternatives for deuteration, often using D₂O as the deuterium source. researchgate.net Future work could explore photocatalytic systems that can selectively functionalize the C-H bonds of sec-butyl butyrate under ambient conditions.

Biocatalysis: The use of enzymes for deuteration reactions is a growing field, offering unparalleled selectivity. paris-saclay.fr Engineered enzymes could potentially be developed to catalyze the specific deuteration of the butyrate moiety, providing a green and efficient synthetic route.

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Catalytic System | Deuterium Source | Potential Advantages | Research Focus |

| Iridium N-Heterocyclic Carbene (NHC) Complex | D₂ Gas | High efficiency and selectivity for C-H activation. rsc.org | Catalyst design for specific activation of the butyrate chain. |

| Copper/Photoredox Dual Catalysis | D₂O | Mild reaction conditions, use of an inexpensive deuterium source. | Optimization of reaction parameters for high d2-incorporation. |

| Engineered Dehydrogenase Enzyme | D₂O | High site- and stereo-selectivity, environmentally benign. paris-saclay.fr | Enzyme screening and protein engineering for sec-butyl butyrate as a substrate. |

Integration with Advanced Hyphenated Analytical Techniques for Enhanced Resolution and Sensitivity

The analysis and characterization of deuterated compounds like this compound are critical for their application. Advanced hyphenated analytical techniques, which couple separation methods with powerful detection technologies, are indispensable for this purpose. ajrconline.orgnih.gov The presence of the d2-label in this compound makes it an ideal candidate for analysis using these sophisticated methods.

The integration of this compound with techniques such as:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for the analysis of volatile compounds. For this compound, GC-MS can easily separate it from its non-deuterated counterpart and provide a precise mass measurement, confirming the incorporation of deuterium. ajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly with tandem mass spectrometry (MS/MS), LC-MS is a powerful tool for quantifying low levels of compounds in complex matrices. nih.gov The d2-label allows Sec-butyl butyrate to be used as an internal standard for the accurate quantification of unlabeled sec-butyl butyrate. nih.gov

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): This technique provides highly precise measurements of isotope ratios, which can be invaluable for source apportionment or for studying reaction mechanisms. researchgate.netspettrometriadimassa.it

High-Resolution Mass Spectrometry (HRMS): HRMS can resolve the fine isotopic distribution of a molecule, allowing for the quantification of different isotopologues (e.g., d1, d2, etc.) in a sample. researchgate.netcore.ac.uknih.govnih.gov

Table 2: Comparison of Hyphenated Analytical Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Application for this compound |

| GC-MS | Volatility and column interaction | Mass-to-charge ratio | Identification and quantification in simple mixtures. |

| LC-MS/MS | Polarity and column interaction | Precursor and product ion mass | Highly sensitive and selective quantification in complex matrices. rsc.org |

| GC-C-IRMS | Volatility and column interaction | Isotope ratio (e.g., ¹³C/¹²C) | High-precision isotope ratio analysis for origin and pathway studies. researchgate.net |

| LC-HRMS | Polarity and column interaction | High-resolution mass-to-charge ratio | Detailed analysis of isotopologue distribution and structural confirmation. core.ac.uk |

Exploration in Advanced Materials Science and Polymer Chemistry as a Research Probe

In materials science, deuterated molecules serve as invaluable probes for investigating the structure and dynamics of polymers and other soft materials. osti.govdtic.mil The significant difference in the neutron scattering length between protium (B1232500) (¹H) and deuterium (²H) makes deuterium labeling a powerful tool for neutron scattering techniques. nih.govacs.orgacs.org

This compound, as a deuterated small molecule, could be explored as a research probe in several ways:

Studying Polymer Dynamics: By dispersing this compound within a polymer matrix, techniques like quasi-elastic neutron scattering (QENS) can be used to study the diffusion and mobility of the small molecule within the polymer, providing insights into the polymer's free volume and chain dynamics.

Investigating Polymer-Small Molecule Interactions: The interactions between a polymer and a small molecule are crucial for properties like plasticization and permeability. Deuterium NMR and neutron scattering can be used to probe the specific interactions between the deuterated ester and the polymer chains. numberanalytics.com

Analyzing Phase Behavior in Polymer Blends: The deuterated ester can be used as a "contrast agent" in small-angle neutron scattering (SANS) to highlight the morphology and phase boundaries in immiscible polymer blends. acs.org

Table 3: Potential Applications of this compound as a Probe in Polymer Science

| Polymer System | Analytical Technique | Information Gained |

| Amorphous Thermoplastics (e.g., Polystyrene) | Quasi-Elastic Neutron Scattering (QENS) | Diffusion coefficient and mobility of the ester, probing polymer chain dynamics. |

| Elastomers (e.g., Polyisoprene) | Solid-State Deuterium NMR | Local environment and interactions of the ester within the rubbery matrix. |

| Polymer Blends (e.g., Polystyrene/PMMA) | Small-Angle Neutron Scattering (SANS) | Partitioning of the ester between the two polymer phases, highlighting the blend morphology. acs.org |

Potential for Isotopic Profiling in Complex Biological or Environmental Systems

Isotopic profiling, which involves the use of stable isotope-labeled compounds, is a cornerstone of modern quantitative analysis in complex biological and environmental samples. nih.gov this compound has significant potential in this area, both as an internal standard and as a metabolic tracer.

Key potential applications include:

Quantitative Metabolomics: As a stable isotope-labeled internal standard, this compound is ideal for use in stable isotope dilution assays (SIDA). google.com By adding a known amount of the d2-labeled compound to a sample, the concentration of the endogenous, unlabeled sec-butyl butyrate can be determined with high accuracy and precision, correcting for variations in sample preparation and instrument response. acs.orgacs.orgumassmed.edu

Metabolic Pathway Tracing: this compound can be used as a tracer to study the metabolic fate of short-chain fatty acid esters in biological systems. ckisotopes.comnih.gov By administering the labeled compound to cells or an organism, researchers can track its absorption, distribution, and conversion into other metabolites using mass spectrometry, providing valuable insights into metabolic pathways. nih.gov

Environmental Monitoring: The quantification of volatile organic compounds (VOCs) like sec-butyl butyrate in environmental samples (e.g., air, water) can be significantly improved by using this compound as an internal standard, leading to more reliable environmental monitoring data.

Table 4: Illustrative Example of this compound in a Stable Isotope Dilution Assay (SIDA)

| Step | Procedure | Rationale |

| 1. Sample Spiking | A known amount of this compound is added to the biological/environmental sample. | The deuterated standard serves as an internal reference for quantification. |

| 2. Extraction | The esters are extracted from the sample matrix. | Both the analyte and the standard are co-extracted. |

| 3. Analysis | The extract is analyzed by GC-MS or LC-MS. | The instrument measures the signal intensity of both the unlabeled analyte and the d2-labeled standard. |

| 4. Quantification | The ratio of the signal from the unlabeled analyte to the d2-labeled standard is calculated. | This ratio, combined with the known amount of the added standard, allows for the precise calculation of the analyte's concentration. |

Q & A

Basic: What analytical methods are recommended for characterizing sec-butyl butyrate-d2 in synthetic mixtures?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (particularly <sup>1</sup>H and <sup>13</sup>C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods for structural confirmation and isotopic purity assessment. For deuterated compounds, ensure deuterium incorporation is validated via <sup>2</sup>H NMR or mass spectral fragmentation patterns. Quantify isotopic enrichment using mass spectrometry with calibration against non-deuterated analogs .

Key Data Requirements:

- NMR: Chemical shifts for deuterated vs. non-deuterated positions.

- GC-MS: Fragmentation patterns and retention indices.

- Isotopic purity: ≥98% deuterium enrichment (typical for research-grade deuterated compounds).

Basic: How can researchers verify the stability of this compound under varying storage conditions?

Answer:

Conduct accelerated stability studies by exposing the compound to:

- Temperature gradients (e.g., 4°C, 25°C, 40°C) for 1–6 months.

- Humidity-controlled environments (e.g., 60% RH).

- Light exposure (UV/visible light).

Analyze degradation products via GC-MS or High-Performance Liquid Chromatography (HPLC) and compare with baseline purity. Document changes in isotopic integrity using mass spectrometry .

Advanced: What experimental designs are suitable for studying this compound’s metabolic pathways in biological systems?

Answer:

Use isotopic tracing coupled with LC-MS/MS or MALDI-TOF imaging to track deuterium-labeled metabolites. Key steps:

In vitro assays: Incubate with liver microsomes or cell cultures to identify primary metabolites.

In vivo studies (animal models): Administer sec-butyl butyrate-d2 and collect plasma/tissue samples at timed intervals.

Data analysis: Apply non-targeted metabolomics workflows to distinguish deuterated metabolites from endogenous compounds. Reference structural analogs (e.g., non-deuterated sec-butyl butyrate) to validate metabolic pathways .

Challenges:

- Deuterium kinetic isotope effects may alter metabolic rates.

- Background interference from natural deuterium in biological matrices.

Advanced: How can contradictory toxicity data for this compound and its analogs be resolved?

Answer:

Existing toxicity data for non-deuterated analogs (e.g., sec-butyl chloroformate) show respiratory irritation in rodents but lack carcinogenicity evidence . For sec-butyl butyrate-d2:

Perform in silico toxicity prediction using QSAR models (e.g., OECD Toolbox) to identify structural alerts.

Conduct acute exposure studies in vitro (e.g., Ames test for mutagenicity, cytotoxicity assays).

Compare results with deuterated vs. non-deuterated analogs to isolate isotopic effects.

Address data gaps (e.g., chronic toxicity, reproductive effects) via OECD Guideline-compliant assays .

Contradictions to Resolve:

- Discrepancies between in silico predictions and empirical data.

- Role of deuterium in modulating toxicity profiles.

Advanced: What computational strategies predict the physicochemical properties of this compound when experimental data are limited?

Answer:

Apply quantum mechanical calculations (e.g., DFT for dipole moments, LogP) and molecular dynamics simulations for solubility and partition coefficients. Validate predictions against sparse experimental data for non-deuterated analogs. Use software like Gaussian, COSMO-RS, or Schrödinger Suites .

Example Workflow:

Optimize molecular geometry using DFT/B3LYP/6-31G*.

Calculate partition coefficients (LogP) via COSMO-RS.

Compare with experimental LogP values of sec-butyl butyrate.

Adjust for deuterium’s mass and polarity effects.

Basic: How should researchers design isotopic dilution assays for quantifying this compound in environmental samples?

Answer:

Spike samples with a known concentration of sec-butyl butyrate-d2.

Extract using Solid-Phase Microextraction (SPME) or liquid-liquid extraction.

Analyze via GC-MS or LC-MS/MS, using deuterated analogs as internal standards.

Calculate recovery rates and matrix effects (e.g., ion suppression/enhancement) .

Critical Parameters:

- Spike concentration: 1–10× expected analyte concentration.

- Matrix-matched calibration curves.

Advanced: What are the implications of deuterium labeling on the reaction kinetics of this compound in esterification studies?

Answer:

Deuterium’s higher mass reduces vibrational frequencies, potentially altering activation energies (kinetic isotope effects, KIE). Design experiments to:

Measure reaction rates for deuterated vs. non-deuterated substrates.

Use Eyring plots to compare ΔH‡ and ΔS‡.

Validate with computational studies (e.g., transition state modeling) .

Example KIE Observation:

- Primary KIE >1 indicates bond cleavage at deuterated positions rate-determines.

Basic: What are the best practices for reporting synthetic protocols of this compound to ensure reproducibility?

Answer:

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Document reaction conditions (temperature, catalysts, solvents).

- Report yields, purification methods (e.g., distillation, chromatography).

- Include spectral data (NMR, MS) in Supporting Information.

- Provide isotopic purity certificates from suppliers .

Data Gaps Identified:

- Chronic toxicity data for sec-butyl butyrate-d2.

- Isotope-specific metabolic profiling.

- Long-term stability under non-ideal storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.